Homatropine hydrochloride

説明

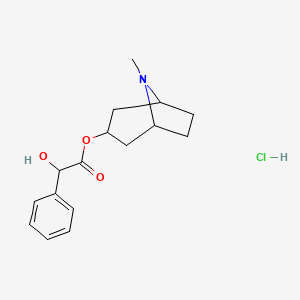

The exact mass of the compound 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

637-21-8 |

|---|---|

分子式 |

C16H22ClNO3 |

分子量 |

311.80 g/mol |

IUPAC名 |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C16H21NO3.ClH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; |

InChIキー |

FRMDDIJBLQNNTC-MOTQWOLNSA-N |

異性体SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Homatropine Hydrochloride via Esterification of Tropine and Mandelic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Homatropine Hydrochloride, a critical anticholinergic agent, from the precursors tropine and mandelic acid. Homatropine is a synthetic analog of atropine and is primarily synthesized through the esterification of mandelic acid with tropine.[1] This document outlines the prevalent synthetic methodologies, including direct esterification and multi-step approaches involving activated mandelic acid derivatives. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to support research and development activities in the pharmaceutical field.

Synthesis Overview and Reaction Pathways

The core of homatropine synthesis is the formation of an ester linkage between the hydroxyl group of tropine and the carboxyl group of mandelic acid. While direct acid-catalyzed esterification is possible, literature and patents often describe more complex, higher-yielding methods to overcome challenges such as low conversion rates and the need for harsh conditions.

Several documented approaches include:

-

Direct Esterification: Reaction of tropine with mandelic acid in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.[2] This method can be inefficient and require toxic solvents like benzene.[3]

-

Transesterification: Reaction of tropine with a mandelic acid ester, such as methyl mandelate, using a base catalyst.[2][4]

-

Acylation with Activated Mandelic Acid: A common industrial approach involves activating mandelic acid, for instance, by converting it to O-formylmandeloyl chloride. This activated intermediate then readily reacts with tropine, followed by a hydrolysis step to yield homatropine.[3][5]

The final step in the synthesis is the conversion of the homatropine base into its stable and water-soluble hydrochloride salt.

General Reaction Scheme

The fundamental chemical transformation for the synthesis of homatropine and its subsequent conversion to this compound is illustrated below.

Caption: General reaction scheme for this compound synthesis.

Experimental Protocols

The following protocols are representative syntheses derived from patent literature, focusing on the use of an activated mandelic acid derivative, which is a common industrial method.

Protocol: Synthesis of Homatropine via O-Formylmandeloyl Chloride

This two-step protocol involves the initial esterification of tropine with O-formylmandeloyl chloride, followed by acid hydrolysis to remove the formyl protecting group.

Step A: Esterification of Tropine with O-Formylmandeloyl Chloride [3][5]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add tropine (10g), a tertiary amine base such as triethylamine (14g) or diisopropylethylamine (18g), and a suitable organic solvent like dichloromethane (80 mL) or toluene (80 mL).[3][5]

-

Reagent Addition: Stir the mixture to achieve complete dissolution. At room temperature, add O-formylmandeloyl chloride (17g) dropwise to the solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4 to 10 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer and concentrate it under reduced pressure to obtain the crude intermediate product, tropine-2-formyloxy-2-phenylacetate.

Step B: Acid Hydrolysis to Homatropine [5]

-

Hydrolysis Setup: Dissolve the crude intermediate from Step A in a suitable solvent such as methanol, ethanol, or propanol.

-

Acidification: Add an aqueous acid solution (e.g., 3N hydrochloric acid) to the mixture, ensuring the molar ratio of the intermediate to acid is between 1.0:1.0 and 1.0:2.0. The final hydrogen ion concentration should be in the range of 1.0-5.0 mol/L.

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.

-

Basification and Extraction: After the hydrolysis is complete, carefully basify the solution with a base like sodium hydroxide to a pH of 9-10.

-

Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts and concentrate under reduced pressure to yield crude homatropine as a pale yellow viscous liquid.

Protocol: Conversion to this compound

-

Dissolution: Dissolve the crude homatropine base obtained from the previous step in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Salt Formation: At room temperature, add a concentrated aqueous solution of hydrochloric acid dropwise while stirring.

-

Crystallization and Isolation: Continue stirring for approximately 2 hours to allow for complete salt formation and precipitation. Filter the resulting solid via suction filtration.

-

Drying: Dry the collected white solid under vacuum to yield pure this compound. The melting point for the hydrochloride salt is typically in the range of 217-220°C with decomposition.[6]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic methods described in the literature. This allows for a comparison of reaction conditions and outcomes.

| Parameter | Method 1: Transesterification[2] | Method 2: Acylation & Hydrolysis[5] | Method 3: Purification[7] |

| Starting Materials | Tropine, DL-methyl mandelate | Tropine, O-formylmandeloyl chloride | Crude Homatropine Salt |

| Catalyst/Reagent | Alkali metal alkoxide | Triethylamine, Hydrochloric Acid | Methanol, Acetone |

| Solvent(s) | Heptane | Dichloromethane, Ethanol | Methanol, Acetone |

| Reaction Temp. | Reflux | Room Temperature | 60°C then 0°C |

| Reaction Time | Not Specified | Esterification: 5h, Hydrolysis: 4h | Not Applicable |

| Final Product | Homatropine Methylbromide | Homatropine Hydrobromide | Purified Homatropine Salt |

| Purity (HPLC) | 99.5% | ≥99.8% | >99.5% |

| Yield | 82% (for methylbromide salt) | Not explicitly stated, but described as high | ~75% recovery |

Experimental Workflow Visualization

A generalized workflow for the synthesis, purification, and salt formation of this compound is essential for process planning and implementation in a laboratory or manufacturing setting.

References

- 1. Product Detail Homatropine Hydrobromide – C2 Pharma [c2pharma.com]

- 2. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

- 3. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]

- 4. Process For The Preparation Of Homatropine [quickcompany.in]

- 5. CN101643473A - Synthesis method of homatropine hydrobromide - Google Patents [patents.google.com]

- 6. Homatropine [drugfuture.com]

- 7. CN106432221B - A kind of process for purification of Homatropine Methylbromide - Google Patents [patents.google.com]

Unveiling the Molecular Siege: A Technical Guide to Homatropine's Antagonism of Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine, a synthetic tertiary amine alkaloid, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This in-depth technical guide elucidates the mechanism of action of homatropine, providing a detailed overview of its interaction with mAChR subtypes, the subsequent impact on intracellular signaling cascades, and the experimental protocols utilized to characterize this antagonism. While comprehensive binding affinity data for homatropine across all five cloned human muscarinic receptor subtypes remains to be fully consolidated in publicly accessible databases, this guide synthesizes the available quantitative data and outlines the methodologies for its determination. The included diagrams, rendered in DOT language, provide clear visual representations of the key signaling pathways and experimental workflows central to understanding homatropine's pharmacological profile.

Introduction: The Cholinergic Blockade

Homatropine exerts its pharmacological effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation. By occupying the ACh binding site on mAChRs, homatropine prevents receptor activation and disrupts downstream signaling, leading to its clinical utility as a mydriatic and cycloplegic agent.[1] This guide delves into the specifics of this antagonistic action at a molecular and cellular level.

Quantitative Pharmacology of Homatropine

Table 1: Quantitative Antagonist Activity of Homatropine at Muscarinic Receptors

| Parameter | Tissue/System | Receptor Subtype(s) | Value | Reference |

| pA2 | Guinea-pig atria (force) | Predominantly M2 | 7.21 | [2][3] |

| pA2 | Guinea-pig atria (rate) | Predominantly M2 | 7.07 | [2][3] |

| pA2 | Guinea-pig stomach | Muscarinic Receptors | 7.13 | [2][3] |

| IC50 | Endothelial muscarinic receptors (WKY-E) | Not specified | 162.5 nM | [2] |

| IC50 | Smooth muscle muscarinic receptors (SHR-E) | Not specified | 170.3 nM | [2] |

Note: The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. IC50 is the concentration of an inhibitor that reduces the response by 50%. It is important to note that these values were determined in tissue preparations which may contain a heterogeneous population of muscarinic receptor subtypes.

Signaling Pathways Affected by Homatropine

Homatropine's antagonism of muscarinic receptors directly impacts two primary G-protein-mediated signaling pathways. The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Blockade of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by acetylcholine initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent enzymes and cellular processes. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, modulating cellular responses. Homatropine, by blocking the initial receptor activation, prevents this entire cascade.

Blockade of the Gi/o Signaling Pathway (M2, M4 Receptors)

The M2 and M4 muscarinic receptors are coupled to the inhibitory G-protein, Gi/o. Upon activation by acetylcholine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream effector proteins. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue. Homatropine's antagonism at M2 and M4 receptors prevents these inhibitory effects.

Experimental Protocols: Characterizing Muscarinic Receptor Antagonism

The binding affinity of homatropine for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. These assays are crucial for quantifying the potency of the antagonist.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled antagonist (homatropine) to compete with a radiolabeled ligand for binding to the muscarinic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

-

Unlabeled homatropine.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of unlabeled homatropine in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of homatropine. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

Homatropine functions as a non-selective, competitive antagonist at all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the direct blockade of acetylcholine binding, thereby inhibiting both the Gq/11 and Gi/o-mediated signaling pathways. This comprehensive antagonism underlies its clinical effects on the eye and other parasympathetically innervated organs. While a complete quantitative profile of its binding affinities at cloned human muscarinic receptors requires further investigation, the available data and the well-established experimental protocols for its characterization provide a solid foundation for ongoing research and drug development efforts in the field of cholinergic pharmacology. Future studies focusing on determining the precise Ki values of homatropine at each human mAChR subtype will be invaluable for a more nuanced understanding of its pharmacological profile and for the development of more selective muscarinic receptor modulators.

References

In-Vitro Binding Affinity of Homatropine to Muscarinic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data for Homatropine

Comprehensive in-vitro studies detailing the binding affinity (Kᵢ, IC₅₀, or pKᵢ values) of Homatropine across all five cloned human muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature. However, several studies have characterized its antagonist potency in various tissue preparations, which express a mixture of muscarinic receptor subtypes. The available quantitative data are summarized below.

| Parameter | Value | Tissue/Cell Type | Receptor Subtype(s) |

| pA₂ | 7.13 | Guinea-pig stomach | Predominantly M2/M3 |

| pA₂ | 7.21 | Guinea-pig atria (force) | Predominantly M2 |

| pA₂ | 7.07 | Guinea-pig atria (rate) | Predominantly M2 |

| IC₅₀ | 162.5 nM | WKY-E endothelial cells | Mixture |

| IC₅₀ | 170.3 nM | SHR-E smooth muscle cells | Mixture |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. The data presented are from tissue preparations and cell lines expressing a mixture of muscarinic receptor subtypes, and therefore do not represent the affinity for individual M1-M5 receptors.

Experimental Protocols for Determining Muscarinic Receptor Binding Affinity

Radioligand competition binding assays are the gold standard for determining the binding affinity of an unlabeled compound, such as Homatropine, for a specific receptor subtype. This section details a representative protocol for such an assay using cloned human muscarinic receptors expressed in a stable cell line.

Objective

To determine the inhibitory constant (Kᵢ) of Homatropine for each of the five human muscarinic receptor subtypes (M1-M5) by measuring its ability to displace a radiolabeled antagonist from the receptor.

Materials

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Homatropine hydrobromide.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Scintillation Counter.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Competition Binding Assay:

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).

-

50 µL of a serial dilution of Homatropine (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

50 µL of [³H]-NMS at a concentration close to its Kₔ (typically 0.5-1.0 nM).

-

50 µL of the prepared cell membranes.

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each Homatropine concentration:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Plot the percentage of specific binding against the logarithm of the Homatropine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of Homatropine.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.

-

M2 and M4 Receptors: These receptors primarily couple to Gαi/o proteins.

The following diagrams illustrate these two principal signaling cascades.

Conclusion

While Homatropine is a well-established muscarinic antagonist, a detailed and comparative in-vitro binding profile across all five human muscarinic receptor subtypes remains to be fully elucidated in the scientific literature. The provided tissue-based affinity data offers a general overview of its antagonist properties. The standardized radioligand binding assay protocol described herein provides a robust framework for researchers to determine the precise binding affinities of Homatropine and other compounds for each muscarinic receptor subtype. A comprehensive understanding of these interactions is essential for the development of more selective and effective muscarinic-targeted therapeutics.

Homatropine Hydrochloride: A Technical Guide to its Application in Parasympathetic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine hydrochloride, a synthetic tertiary amine alkaloid, serves as a cornerstone pharmacological tool for the investigation of parasympathetic nervous system (PNS) pathways. As a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist, it provides a reversible blockade of parasympathetic signaling, enabling researchers to elucidate the physiological and pathophysiological roles of this crucial branch of the autonomic nervous system. This technical guide offers an in-depth exploration of this compound's mechanism of action, presents quantitative data on its receptor interactions, provides detailed experimental protocols for its use in PNS research, and visualizes key concepts through signaling pathway and workflow diagrams.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

This compound exerts its effects by competing with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on muscarinic receptors.[1][2] These G protein-coupled receptors are integral to the function of the parasympathetic nervous system, mediating a wide array of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate.[3][4] By binding to these receptors without activating them, homatropine effectively blocks the transduction of parasympathetic signals, leading to a state of parasympathetic inhibition.[1] Homatropine is considered a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).[2]

Signaling Pathway of Parasympathetic Innervation and Homatropine Blockade

The following diagram illustrates the typical signaling cascade initiated by acetylcholine at a muscarinic receptor and how this compound intervenes.

References

Methodological & Application

Application Note: Quantification of Homatropine Hydrochloride in Ophthalmic Solutions using a Stability-Indicating HPLC Method

Introduction

Homatropine hydrochloride is a tropane alkaloid and an anticholinergic agent used in ophthalmic solutions to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Accurate quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in ophthalmic solutions. The method is designed to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in research, development, and manufacturing environments.

Instrumentation and Chromatographic Conditions

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the quantification of this compound. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Quaternary HPLC system with a UV-Vis detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.05 M Potassium dihydrogen phosphate buffer (pH 4.0, adjusted with orthophosphoric acid) : Acetonitrile (60:40 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm[2] |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH of the buffer to 4.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a ratio of 60:40 (v/v).

-

Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard (RS) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Standard Working Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 150 µg/mL by diluting with the mobile phase. These solutions are to be used for constructing the calibration curve.

-

Sample Preparation: Take an accurately measured volume of the ophthalmic solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized below.

-

System Suitability: The system suitability was evaluated by injecting six replicate injections of the 100 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

-

Linearity: The linearity of the method was determined by analyzing the standard working solutions at five different concentration levels (e.g., 20, 50, 80, 100, 120 µg/mL). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was calculated.

-

Accuracy (Recovery): The accuracy of the method was assessed by the standard addition method. A known amount of standard this compound was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the sample solution (100 µg/mL) on the same day under the same experimental conditions. The RSD of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample solution on three different days. The RSD for the results obtained on the three days was calculated.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound solution. The sample was subjected to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), and thermal degradation (60 °C). The chromatograms of the stressed samples were compared with that of the unstressed sample to evaluate the resolution between the homatropine peak and any degradation product peaks.

Data Presentation

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | RSD ≤ 2.0% | ~4.5 |

| Peak Area | RSD ≤ 2.0% | < 1.5% |

| Tailing Factor | ≤ 2.0 | < 1.5 |

| Theoretical Plates | ≥ 2000 | > 3000 |

Table 3: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 20 | [Value] |

| 50 | [Value] |

| 80 | [Value] |

| 100 | [Value] |

| 120 | [Value] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 4: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | [Value] | [Value] |

| 100% | 100 | [Value] | [Value] |

| 120% | 120 | [Value] | [Value] |

| Mean % Recovery | 98.0% - 102.0% |

Table 5: Precision Data

| Precision | RSD (%) (n=6) |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% |

Table 6: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | [Value] |

| Limit of Quantitation (LOQ) | [Value] |

Mandatory Visualization

Caption: Workflow for HPLC quantification of this compound.

The described HPLC method provides a simple, accurate, and reliable approach for the quantification of this compound in ophthalmic solutions. The method has been validated in accordance with ICH guidelines and is demonstrated to be suitable for its intended purpose in a quality control laboratory. The stability-indicating nature of the assay ensures that the analysis is free from interference from potential degradation products.

References

Application Notes and Protocols for Ophthalmic Formulation Development of Homatropine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine hydrochloride is an anticholinergic agent used in ophthalmology as a mydriatic and cycloplegic agent.[1] It is a synthetic tertiary amine alkaloid that acts as a competitive inhibitor of acetylcholine at muscarinic receptors, blocking parasympathetic nerve stimulation. This action results in dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia), making it a valuable tool for ophthalmic examinations and in the management of uveitis.[1][2][3]

These application notes provide a comprehensive guide for the development of a sterile ophthalmic solution of this compound. The following sections detail the pre-formulation studies, formulation components, preparation protocols, and analytical methods for quality control.

Pre-formulation Studies

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective ophthalmic formulation.

| Property | Value | Reference |

| Chemical Name | Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrochloride, endo-(±)- | [2] |

| Molecular Formula | C₁₆H₂₁NO₃·HCl | [4] |

| Molecular Weight | 311.81 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | Approximately 214-217 °C (with decomposition) | [5] |

| pKa (Strongest Basic) | 9.38 (Predicted) | [6] |

Solubility Analysis

The aqueous solubility of this compound is a critical parameter for developing a liquid ophthalmic dosage form.

| Solvent | Solubility | Reference |

| Water | Freely soluble | [5] |

| Predicted Water Solubility | 5.57 mg/mL | [6] |

| Ethanol | Sparingly soluble | [5] |

| Ether | Practically insoluble | [5] |

Protocol for Solubility Determination:

A saturated solution of this compound is prepared in the desired solvent at a controlled temperature. The solution is agitated for a specified period to ensure equilibrium is reached. After filtration to remove undissolved solid, the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This procedure should be repeated at different pH values and temperatures relevant to ophthalmic formulations.

Stability Profile

Understanding the stability of this compound in aqueous solutions is crucial for ensuring the safety and efficacy of the final product. The pH of the formulation plays a significant role in its stability. Studies on the related compound, atropine, have shown that it is most stable in the pH range of 3 to 6.[7]

Protocol for pH-Stability Profile Study:

A series of buffered solutions with varying pH values (e.g., pH 3, 4, 5, 6, 7, and 8) are prepared. A known concentration of this compound is added to each solution. These solutions are then stored at controlled temperatures (e.g., 40°C and 50°C) for a specified duration. Samples are withdrawn at predetermined time intervals and analyzed for the remaining concentration of this compound using a stability-indicating HPLC method. The degradation rate constant and half-life at each pH can then be calculated.

Formulation Development

A typical ophthalmic solution of this compound contains the active pharmaceutical ingredient (API), a vehicle (usually purified water), and various excipients to ensure stability, sterility, and patient comfort.

Formulation Components

| Component | Function | Typical Concentration Range | Example |

| Active Pharmaceutical Ingredient | Mydriatic and cycloplegic | 2% - 5% w/v | This compound |

| Vehicle | Solvent | q.s. to 100% | Sterile Water for Injection |

| Preservative | Prevents microbial growth in multi-dose containers | 0.004% - 0.02% w/v | Benzalkonium Chloride[2][8] |

| Buffering Agent | Maintain pH for stability and comfort | To achieve desired pH | Boric Acid[2][8] |

| Tonicity Adjusting Agent | Adjust osmotic pressure to be isotonic with tears | As required | Potassium Chloride[2][8] |

| Chelating Agent | Complexes with metal ions to enhance stability | 0.01% - 0.1% w/v | Edetate Disodium (EDTA)[2][8] |

| pH Adjusting Agent | Adjust final pH | As required | Sodium Carbonate or Hydrochloric Acid[2] |

Example Formulation (5% this compound Ophthalmic Solution)

| Ingredient | Concentration (% w/v) |

| This compound | 5.0 |

| Benzalkonium Chloride | 0.005 |

| Boric Acid | q.s. |

| Edetate Disodium | q.s. |

| Potassium Chloride | q.s. |

| Sodium Carbonate / Hydrochloric Acid | to adjust pH |

| Sterile Water for Injection | q.s. to 100 |

(Based on a commercially available formulation)[2][8]

Experimental Protocols

Preparation of a Sterile Ophthalmic Solution (Laboratory Scale)

This protocol outlines the steps for preparing a 100 mL batch of 2% this compound ophthalmic solution.

Materials and Equipment:

-

This compound powder

-

Benzalkonium chloride

-

Boric acid

-

Edetate disodium

-

Potassium chloride

-

Hydrochloric acid (0.1 N) / Sodium hydroxide (0.1 N)

-

Sterile Water for Injection

-

Sterile glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Sterile ophthalmic bottles and closures

Procedure:

-

Preparation of Vehicle: In a sterile beaker, take approximately 80 mL of Sterile Water for Injection.

-

Dissolution of Excipients: While stirring, add and dissolve the required amounts of boric acid, edetate disodium, and potassium chloride.

-

Addition of API: Slowly add 2.0 g of this compound to the solution and stir until completely dissolved.

-

Addition of Preservative: Add the required amount of benzalkonium chloride solution and mix well.

-

pH Adjustment: Check the pH of the solution and adjust it to the target range (typically 4.5 - 6.5 for stability) using 0.1 N HCl or 0.1 N NaOH.

-

Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and make up the volume with Sterile Water for Injection.

-

Sterile Filtration: Aseptically filter the solution through a pre-sterilized 0.22 µm membrane filter into a sterile receiving vessel.

-

Filling: Aseptically fill the sterile solution into pre-sterilized ophthalmic bottles and securely apply the sterile closures.

Sterilization

The final ophthalmic product must be sterile. Common sterilization methods include:

-

Sterile Filtration: This is the preferred method for heat-sensitive solutions like those containing this compound. The bulk solution is passed through a 0.22 µm filter to remove microorganisms.[9]

-

Autoclaving (Moist Heat Sterilization): This method involves heating the final product in its container at 121°C for 15 minutes.[10][11] However, the heat stability of this compound must be thoroughly evaluated before employing this method, as high temperatures can cause degradation.

Analytical Methods for Quality Control

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products, impurities, and excipients.

Chromatographic Conditions (Representative Method):

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0, 0.05 M) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Protocol for Method Validation:

The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours. Neutralize before analysis.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C) for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples using the developed HPLC method to assess the separation of the main peak from any degradation product peaks.

Visualizations

Caption: Ophthalmic Formulation Development Workflow for this compound.

Caption: Potential Degradation Pathway of this compound.

Caption: Experimental Workflow for Sterile Ophthalmic Solution Preparation.

References

- 1. Articles [globalrx.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. digicollections.net [digicollections.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. medbox.org [medbox.org]

Application Notes and Protocols for Homatropine Hydrochloride as a Mydriatic Agent in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine hydrochloride is a synthetic tertiary amine alkaloid that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] In ophthalmic applications, it acts as a mydriatic (pupillary dilator) and a cycloplegic (paralyzer of ciliary muscle) agent. By blocking the cholinergic stimulation of the iris sphincter muscle, this compound allows the radial dilator muscle to act unopposed, resulting in pupillary dilation.[1] This property makes it a valuable tool in animal research for various applications, including fundoscopic examination, ocular drug delivery studies, and modeling of certain pathological conditions. These application notes provide detailed protocols for the use of this compound in common animal research models and summarize its efficacy in comparison to other mydriatic agents.

Mechanism of Action

This compound is a non-selective muscarinic receptor antagonist, meaning it blocks all subtypes of muscarinic receptors (M1-M5). In the eye, the constriction of the pupil is primarily mediated by the parasympathetic nervous system through the release of acetylcholine, which acts on M3 muscarinic receptors on the iris sphincter muscle.

This compound competitively blocks these M3 receptors, preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. This results in the relaxation of the iris sphincter muscle and, consequently, dilation of the pupil (mydriasis).

The signaling pathway for acetylcholine-induced pupillary constriction and its blockage by this compound is illustrated below.

Data Presentation

The efficacy of this compound as a mydriatic agent can vary between species. The following tables summarize quantitative data on the onset, time to maximum effect, and duration of mydriasis for homatropine and other commonly used mydriatic agents in different animal models.

Table 1: Mydriatic Efficacy in Angora Goats [1]

| Mydriatic Agent (Concentration) | Onset of Mydriasis | Time to Maximum Vertical Dilation | Duration of Vertical Dilation | Time to Maximum Horizontal Dilation | Duration of Horizontal Dilation |

| Homatropine HCl (2%) | < 15 min | 4 h | 12 h | 3.5 h | Not Specified |

| Tropicamide (1%) | < 15 min | 2 h | 6 h | 1.5 h | 4.5 h |

| Cyclopentolate (1%) | < 15 min | 8 h | 12 h | 1 h | Not Specified |

| Atropine (1%) | < 15 min | 2 h | 24 h | 4 h | Not Specified |

| Hyoscine (0.25%) | < 15 min | 3 h | 96 h | 3 h | 48 h |

Table 2: Mydriatic Efficacy in Domestic Cats [1]

| Mydriatic Agent (Concentration) | Onset of Mydriasis | Duration of Mydriasis | Notes |

| Homatropine HCl (2.0%) | Not Specified | ~10 h | Incomplete mydriasis |

| Tropicamide (0.5% and 1.0%) | 15 min | ~10 h | - |

| Atropine (1.0%) | 30-45 min | 60 h | - |

| Atropine (4.0%) | 30-45 min | 144 h | - |

| Cyclopentolate (1.0%) | 30 min | 66 h | - |

| Cyclopentolate (2.0%) | 30 min | 108 h | - |

Table 3: Mydriatic Efficacy of Other Agents in Rabbits and Rats

| Animal Model | Mydriatic Agent (Concentration) | Onset of Mydriasis | Time to Maximum Dilation | Duration of Mydriasis | Reference |

| New Zealand White Rabbit | Atropine (1%) | < 15 min | 45 min | > 12 h | [2] |

| New Zealand White Rabbit | Tropicamide (0.5%) | < 15 min | 45 min | > 12 h | [2] |

| Sprague-Dawley Rat | Tropicamide (0.5%) | < 20 min | 40 min | > 5 h | [3] |

| Sprague-Dawley Rat | Tropicamide (1%) | < 20 min | 20-40 min | > 6 h | [3] |

Experimental Protocols

The following are detailed protocols for the induction of mydriasis using this compound in rat and rabbit models.

Protocol 1: Mydriasis Induction in Rats

Materials:

-

This compound ophthalmic solution (1% or 2%)

-

Male/Female rats (e.g., Sprague-Dawley, Wistar), 200-300g

-

Animal restrainer (optional, for conscious animals)

-

Anesthetic (if applicable, e.g., ketamine/xylazine cocktail)

-

Red light source for illumination during measurements (to minimize pupillary light reflex)[6]

-

Normal saline solution (for control eye)

-

Micropipette or dropper

Procedure:

-

Animal Preparation:

-

If using conscious animals, gently restrain the rat. Acclimatize the animals to the handling and restraint procedure to minimize stress.

-

If using anesthetized animals, administer the appropriate dose of anesthetic. Ensure the animal is fully anesthetized before proceeding.

-

-

Baseline Measurement:

-

Drug Administration:

-

Instill one drop (approximately 20-50 µL) of this compound solution into the conjunctival sac of the test eye.[6]

-

Instill one drop of normal saline into the contralateral eye to serve as a control.

-

-

Post-instillation Measurements:

-

Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, 180, 240 minutes) after instillation.[3]

-

Continue measurements until the pupil returns to its baseline size to determine the duration of action.

-

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline at each time point for both the treated and control eyes.

-

Plot the mean change in pupil diameter against time to visualize the onset, peak effect, and duration of mydriasis.

-

Protocol 2: Mydriasis Induction in Rabbits

Materials:

-

This compound ophthalmic solution (1% or 2%)

-

New Zealand White rabbits (or other appropriate strain), 2-3 kg

-

Rabbit restrainer

-

Digital caliper or a pupilometer[7]

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) - optional, to minimize discomfort

-

Normal saline solution (for control eye)

-

Micropipette or dropper

Procedure:

-

Animal Preparation:

-

Place the rabbit in a restrainer to minimize movement and stress.[8]

-

If desired, instill one drop of topical anesthetic into each eye and wait for 1-2 minutes.

-

-

Baseline Measurement:

-

Gently hold the eyelids open and measure the baseline pupil diameter of both eyes using a digital caliper or a pupilometer.[7] Record the measurements.

-

-

Drug Administration:

-

Instill one to two drops of this compound solution into the lower conjunctival sac of the test eye.[9]

-

Instill an equal volume of normal saline into the contralateral eye as a control.

-

-

Post-instillation Measurements:

-

Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, 240, 360 minutes and then every few hours) to capture the full time-course of the mydriatic effect.[9]

-

-

Data Analysis:

-

Calculate and plot the change in pupil diameter from baseline over time for both eyes to determine the efficacy and duration of homatropine-induced mydriasis.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a mydriasis experiment in an animal model.

Logical Relationship of Mydriatic Agents

This diagram shows the classification of this compound in relation to other mydriatic agents based on their mechanism of action.

Potential Side Effects and Considerations

-

Local Irritation: Transient stinging or burning upon instillation may occur.

-

Systemic Absorption: Although minimal with topical application, systemic absorption can lead to anticholinergic side effects such as dry mouth, tachycardia, and central nervous system effects. To minimize systemic absorption, apply pressure to the lacrimal sac for 2-3 minutes after instillation.

-

Intraocular Pressure: Mydriatics can increase intraocular pressure. This should be a consideration in animals with or predisposed to glaucoma.

-

Photophobia: The dilated pupil allows more light to enter the eye, which can cause discomfort. Animals should be housed in a dimly lit environment during the period of mydriasis.

-

Species and Strain Differences: The efficacy and duration of action of homatropine can vary significantly between species and even between albino and pigmented strains of the same species. It is crucial to perform pilot studies to determine the optimal dose and time course for the specific animal model being used.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Automated Mouse Pupil Size Measurement System to Assess Locus Coeruleus Activity with a Deep Learning-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

- 6. learn.carrickinstitute.com [learn.carrickinstitute.com]

- 7. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]

- 8. pharmaacademias.com [pharmaacademias.com]

- 9. RABBIT EXPERIMENTS.pptx [slideshare.net]

Application Notes and Protocols for Inducing Cycloplegia with Homatropine Hydrochloride in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine hydrochloride is a synthetic tertiary amine alkaloid and an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking the action of acetylcholine, it prevents the contraction of the sphincter muscle of the iris and the ciliary muscle, leading to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[2][3] This property makes it a valuable tool in ophthalmic research and drug development for examining the posterior segment of the eye, conducting cycloplegic refraction, and in studies of uveitis.[4][5]

These application notes provide a detailed protocol for inducing cycloplegia with this compound in various laboratory animal species. The information is intended to guide researchers in designing and executing studies that require temporary paralysis of accommodation.

Mechanism of Action

This compound is a parasympatholytic agent that blocks the muscarinic receptors in the eye.[6][7] Specifically, it antagonizes the action of acetylcholine on the sphincter muscle of the iris and the ciliary muscle.[3] This inhibition of cholinergic stimulation results in two primary effects:

-

Mydriasis: The relaxation of the circular sphincter pupillae muscle, leading to the dilation of the pupil.

-

Cycloplegia: The paralysis of the ciliary muscle, which inhibits the eye's ability to accommodate or focus for near vision.

Homatropine is considered to have a shorter duration of action and to be less potent than atropine.[3]

Data Presentation

The following tables summarize the available quantitative data on the use of this compound for inducing cycloplegia in various animal species. It is important to note that data for common rodent models are limited, and pilot studies are recommended to determine optimal dosing.

Table 1: Dosage and Administration of this compound for Cycloplegia

| Animal Species | Concentration of Solution | Dosage | Reference(s) |

| Goats (Angora) | 2% | 1 drop per eye | [8][9] |

| Rabbits | 2% | 1 drop per eye | [8] |

| Mice | 2% (estimated) | 1 drop per eye (pilot study recommended) | N/A |

| Rats | 2% (estimated) | 1 drop per eye (pilot study recommended) | N/A |

Table 2: Pharmacokinetics of this compound-Induced Mydriasis and Cycloplegia

| Animal Species | Onset of Mydriasis | Time to Maximum Mydriasis | Duration of Mydriasis | Reference(s) |

| Goats (Angora) | Within 15 minutes | 4 hours | 12 hours | [8][9] |

| Rabbits | 10-25 minutes | Not specified | 10-12 hours | [8] |

Experimental Protocols

Materials

-

This compound ophthalmic solution (2% or 5%)[5]

-

Sterile saline solution

-

Appropriate animal restraint device

-

Micropipette or calibrated dropper

-

Gloves and other appropriate personal protective equipment (PPE)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), optional[10]

-

Retinoscope or other device for assessing accommodation

-

Pupilometer or calipers for measuring pupil size

Animal Preparation and Handling

-

All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[11]

-

Acclimatize animals to the experimental environment to minimize stress.

-

Properly restrain the animal to ensure its safety and the accuracy of the drug administration. The method of restraint will vary depending on the species.

Drug Administration

-

If using a topical anesthetic to reduce discomfort, instill one drop into the conjunctival sac of the eye and wait for the recommended time for it to take effect.

-

Gently retract the lower eyelid to form a small pouch.

-

Instill one drop of the this compound solution into the conjunctival sac, being careful not to touch the dropper tip to the eye or surrounding tissues to avoid contamination.[12]

-

To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.[12]

-

If a second drop is required, wait at least 5 minutes between instillations.[2]

Assessment of Cycloplegia

The degree of cycloplegia can be assessed using several methods:

-

Retinoscopy: This is the gold standard for assessing refractive state and the paralysis of accommodation. In a fully cycloplegic eye, the retinoscopic reflex will be stable and will not change when a near stimulus is introduced.[13]

-

Pupil Response to Light: While not a direct measure of cycloplegia, the absence of a pupillary light reflex is indicative of mydriasis, which occurs concurrently with cycloplegia. Pupil diameter can be measured using a pupilometer or calipers.

-

A-Scan Ultrasonography: This technique can measure changes in anterior chamber depth and lens thickness, which are affected by cycloplegia.[10]

Monitoring and Post-Procedure Care

-

Animals should be monitored regularly for any adverse reactions, both local and systemic.[12]

-

Common local side effects include transient stinging or burning upon instillation.[14]

-

Systemic side effects, although rare with topical administration, can include dry mouth, tachycardia, and central nervous system excitement.[3]

-

Due to light sensitivity (photophobia) caused by mydriasis, animals should be housed with reduced lighting until their pupils return to normal size.

-

Ensure animals have easy access to food and water.

Visualizations

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for Inducing Cycloplegia.

Caption: Decision Flowchart for Dose Selection.

References

- 1. drugs.com [drugs.com]

- 2. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Homatropine Hydrobromide Ophthalmic Solution, USP [dailymed.nlm.nih.gov]

- 4. Homatropine 2% | MedEasy [medeasy.health]

- 5. odspecs.com [odspecs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Open Veterinary Journal [openveterinaryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of tropicamide, homatropine, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Tropicamide and Homatropine Eye Drops on A-Scan Parameters of the Phakic Normal Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. drugs.com [drugs.com]

- 13. Cycloplegic and Noncycloplegic Refraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

Application Notes: Homatropine Hydrochloride in Ophthalmology Research

1. Introduction

Homatropine hydrochloride is a synthetic tertiary amine alkaloid and a well-established anticholinergic agent.[1] Functioning as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), it is a critical tool in both clinical ophthalmology and vision science research.[1][2] By blocking the action of acetylcholine in the parasympathetic nervous system, it induces pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[3][4][5] Its effects are less potent and of a shorter duration compared to atropine, making it a valuable alternative for specific research applications where prolonged effects are not required.[3][4]

These notes provide an overview of its mechanism, research applications, and detailed protocols for its use in ophthalmology studies.

2. Mechanism of Action

This compound competitively blocks muscarinic acetylcholine receptors (subtypes M1-M5) in the eye.[2][6] This antagonism has two primary effects:

-

Mydriasis: It blocks cholinergic stimulation of the iris sphincter muscle, preventing constriction and allowing the radial dilator muscle to act unopposed, resulting in pupil dilation.[1][3][5]

-

Cycloplegia: It paralyzes the ciliary muscle by blocking its response to acetylcholine, inhibiting the eye's ability to accommodate or focus on near objects.[1][3][4]

This dual action is fundamental to its utility in research for creating controlled conditions to study refractive error, uveal inflammation, and the physiological processes of accommodation.

Caption: Homatropine competitively antagonizes acetylcholine at muscarinic receptors.

3. Research Applications

-

Refractive Studies and Ophthalmic Examination: Homatropine is used to induce cycloplegia for accurate measurement of refractive error (retinoscopy) by eliminating accommodative fluctuations.[4]

-

Uveitis Research: It is employed in the management and study of acute inflammatory conditions of the uveal tract, such as iridocyclitis, where it helps prevent posterior synechiae and reduces pain.[3][4][7]

-

Myopia Development Models: Homatropine is used in various animal models (chicks, guinea pigs, mice) to investigate the biochemical pathways that control eye growth and the development of myopia.[8][9][10] While its anti-myopia effect is well-documented, research suggests the mechanism may extend beyond simple muscarinic antagonism.[8][11]

4. Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound ophthalmic solutions in research settings.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Onset of Action | Peak Effect | Duration of Action |

|---|---|---|---|

| Mydriasis (Pupil Dilation) | 10–30 minutes[3][12] | 10–30 minutes[3] | 6 hours to 4 days[3] |

| Cycloplegia (Paralysis of Accommodation) | 30–90 minutes[3] | 30–90 minutes[3] | 10–48 hours[3] |

Table 2: Common Concentrations and Dosing for Research Applications

| Application | Typical Concentration | Example Dosing Regimen |

|---|---|---|

| Cycloplegic Refraction | 2% Solution[3] | 1-2 drops, may be repeated at 5-10 minute intervals if needed.[4][13] |

| Uveitis Models | 2% or 5% Solution[3] | 1-2 drops, administered 2-3 times daily or up to every 3-4 hours.[4][7][13] |

| Animal Myopia Models (e.g., Chicks) | Varies (e.g., 1%) | Daily topical application to the treated eye.[8] |

Protocols

Protocol 1: In Vitro Ciliary Muscle Contraction Assay

This protocol is adapted from methodologies used to study muscarinic agonist and antagonist effects on cultured ciliary muscle cells.[14][15] It allows for the quantification of homatropine's ability to inhibit agonist-induced cell contraction.

Caption: Workflow for an in vitro ciliary muscle contraction assay.

A. Materials:

-

Primary human ciliary muscle (HCM) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Non-enzymatic cell dissociation buffer

-

Muscarinic agonist (e.g., Carbachol, 10 µM solution)

-

This compound solutions (various concentrations for dose-response)

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

B. Procedure:

-

Cell Culture: Plate HCM cells in culture dishes and grow until they reach 70-80% confluency.

-

Cell Preparation: Wash cells with PBS. Incubate with a non-enzymatic dissociation buffer until cells begin to round up and partially detach, but remain anchored at some points. This allows for visible contraction.

-

Baseline Measurement: Place the dish on the microscope stage. Acquire a baseline image (Time = 0) of selected cells.

-

Treatment Application:

-

Control Group: Add the muscarinic agonist (e.g., 10 µM Carbachol) to the dish.

-

Test Group: Pre-incubate cells with a specific concentration of this compound for 10-15 minutes before adding the same concentration of muscarinic agonist.

-

-

Image Acquisition: Capture images of the same cells at set time intervals (e.g., 1, 5, 10, and 15 minutes) after adding the agonist.

-

Data Analysis: Use image analysis software to measure the cross-sectional surface area of each cell at every time point. Calculate the percentage change in surface area relative to the baseline (Time = 0). Compare the contraction in the control group to the homatropine-treated group to determine the inhibitory effect.

Protocol 2: In Vivo Myopia Induction and Inhibition in an Animal Model

This is a generalized protocol for studying the effect of homatropine on form-deprivation myopia (FDM) in a chick model.[8][10]

Caption: Logical workflow for in vivo myopia inhibition study.

A. Materials:

-

White Leghorn chicks (e.g., 4-7 days old)

-

This compound ophthalmic solution (e.g., 1%) and vehicle control (saline)

-

Frosted plastic goggles and mounting adhesive

-

Automated infrared photoretinoscope (for refraction)

-

A-scan ultrasonography device (for axial length)

-

Anesthetic (if required for measurements)

B. Procedure:

-

Baseline Measurements: On Day 0, measure the refractive error and axial length of both eyes for all chicks.

-

Group Allocation: Randomly assign chicks to treatment groups:

-

Group 1 (FDM Control): Form deprivation in one eye + daily vehicle drops.

-

Group 2 (FDM + Homatropine): Form deprivation in one eye + daily homatropine drops.

-

Group 3 (Absolute Control): No goggle, no treatment.

-

-

Myopia Induction: Fit a frosted goggle over the right eye of chicks in Groups 1 and 2 to induce form-deprivation myopia. The fellow (left) eye serves as an internal control.

-

Daily Treatment: Once daily, instill one drop of the assigned treatment (vehicle or homatropine) into the goggled eye of chicks in Groups 1 and 2.

-

Study Duration: Continue the treatment for a pre-determined period (e.g., 7-14 days).

-

Final Measurements: At the end of the study period, remove the goggles and measure the final refractive error and axial length for both eyes in all groups.

-

Data Analysis: For each animal, calculate the interocular difference (treated eye minus fellow eye) for refractive error and axial length. Use statistical tests (e.g., ANOVA) to compare the differences between the treatment groups. A significant reduction in the myopic shift and axial elongation in the homatropine group compared to the FDM control group indicates an inhibitory effect.

Protocol 3: Electroretinography (ERG) to Assess Retinal Function

This protocol provides a framework for using full-field ERG to assess if homatropine administration has off-target effects on retinal function.

A. Materials:

-

Full-field (Ganzfeld) electroretinography system

-

Topical anesthetic (e.g., proparacaine HCl)

-

This compound solution

-

Contact lens electrodes, reference electrodes, and ground electrodes

-

Dark room for adaptation

B. Procedure:

-

Animal Preparation: Anesthetize the research animal (e.g., mouse, rabbit) according to an approved institutional protocol.

-

Pupil Dilation: Instill one drop of this compound into the test eye(s). As homatropine is the test agent, it serves as its own dilating agent. Wait 20-30 minutes for maximal mydriasis.

-

Dark Adaptation: Place the animal in complete darkness for a minimum of 30 minutes (or overnight, depending on the protocol) to allow for rod adaptation.

-

Electrode Placement: Under dim red light, apply a drop of topical anesthetic to the cornea. Place the active contact lens electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode on the tail or ear.

-

Scotopic (Rod-Mediated) Recordings: While still in darkness, present single flashes of white light at increasing intensities to elicit the rod-specific response (a-wave) and the mixed rod-cone response (b-wave).

-

Light Adaptation: Expose the animal to a bright background light for 10 minutes to saturate the rods.

-

Photopic (Cone-Mediated) Recordings: While maintaining the light-adapted state, present flashes of light to record the cone-mediated responses.

-

Data Analysis: Measure the amplitude (µV) and implicit time (ms) of the a- and b-waves for each recording condition. Compare these functional parameters between homatropine-treated animals and a control group (treated with vehicle) to identify any significant alterations in retinal electrical activity.

5. Safety and Handling

-

Topical Administration: For ophthalmic use only.[3] Care should be taken to avoid contamination of the dropper tip.[7][13]

-

Systemic Absorption: Following topical application, apply gentle pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption through the nasal mucosa.[3][7]

-

Adverse Effects: In research animals, monitor for signs of systemic anticholinergic effects, such as dry mouth or tachycardia, especially with prolonged or high-dose administration.[4] Local effects can include transient stinging.[3]

-

Storage: Store solutions in tight, light-resistant containers at 8–24°C. Do not freeze.[3]

References

- 1. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homatropine - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Homatropine-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. WebMD's A to Z Drug Database [webmd.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. IMI – Report on Experimental Models of Emmetropization and Myopia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Homatropine: Uses, Interactions, and Pharmacology [minicule.com]

- 13. DailyMed - HOMATROPINE HYDROBROMIDE OPHTHALMIC- homatropine hydrobromide solution [dailymed.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Single-cell contraction assay for human ciliary muscle cells. Effect of carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-vivo Mydriasis with Homatropine in Preclinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties make it a valuable tool in ophthalmic research and preclinical drug development for inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle).[2][3] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary body, homatropine allows the dilator muscle to act unopposed, resulting in pupil dilation.[3] These application notes provide an overview of the in-vivo use of homatropine for mydriasis in preclinical trials, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

Homatropine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] In the eye, the iris sphincter muscle is predominantly under the control of the parasympathetic nervous system, which releases acetylcholine to act on M3 muscarinic receptors, causing pupillary constriction (miosis). Homatropine blocks these receptors, preventing acetylcholine from binding and thereby inhibiting the contraction of the iris sphincter muscle.[3][4] This leads to a passive dilation of the pupil, known as mydriasis. Additionally, homatropine's blockade of muscarinic receptors in the ciliary muscle leads to its relaxation, resulting in a paralysis of accommodation, or cycloplegia.[2]

Data Presentation

The following tables summarize the quantitative data on the mydriatic effect of homatropine from preclinical studies in various animal models.

| Animal Model | Homatropine Concentration | Time to Maximal Mydriasis | Duration of Mydriasis | Remarks |

| Angora Goats | 2% | 3.5 - 4 hours | 12 hours | Good dilation was achieved.[5] |

| Cats | 2.0% | Not specified | Average of 10 hours | Produced an incomplete mydriasis. |

Note: Data on dose-response relationships for homatropine-induced mydriasis in common preclinical models such as rabbits are limited in the reviewed literature. The provided data is based on available studies.

Experimental Protocols

Protocol 1: Induction of Mydriasis in Rabbits

This protocol outlines a procedure to induce and evaluate mydriasis in rabbits using a homatropine ophthalmic solution.

Materials:

-

Homatropine hydrobromide ophthalmic solution (e.g., 2% or 5%)

-

Normal saline solution (0.9% NaCl) for control

-

Healthy adult rabbits (e.g., New Zealand White)

-

Rabbit restrainer

-

Calibrated pupillometer or a millimeter ruler

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) - Optional, for minimizing discomfort

-

Penlight or other light source for assessing light reflex

-

Cotton swabs

Procedure:

-

Animal Acclimation: Allow the rabbits to acclimate to the laboratory environment to minimize stress-induced variations in pupil size.

-

Baseline Measurements:

-

Gently restrain the rabbit.

-

Measure the baseline pupil diameter of both eyes using a pupillometer or a millimeter ruler. Record the measurements.

-

Assess and record the direct and consensual pupillary light reflex in both eyes using a penlight.

-

-

Drug Administration:

-

Instill one to two drops of normal saline into one eye (control eye).

-

Instill one to two drops of the homatropine ophthalmic solution into the other eye (test eye).

-

Gently hold the eyelids closed for a few seconds to ensure the solution spreads over the cornea.

-

Use a cotton swab to gently wipe away any excess solution from the fur around the eye.

-

-

Post-instillation Monitoring:

-

At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes, and then hourly), measure and record the pupil diameter of both the control and test eyes.

-

At the same time points, assess and record the pupillary light reflex for both eyes.

-

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline for both the control and test eyes at each time point.

-

Determine the time to onset of mydriasis, the time to maximal mydriasis, and the duration of the mydriatic effect in the test eye.

-

Compare the results from the test eye with the control eye to confirm that the observed effects are due to homatropine.

-

Potential Adverse Effects:

-

Local irritation, characterized by redness and swelling.[6]

-

Systemic anticholinergic effects (e.g., dry mouth, increased heart rate) may occur if the drug is absorbed systemically.[7] To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.

Visualizations

Signaling Pathway of Homatropine-Induced Mydriasis

References

- 1. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]

- 4. Homatropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. Homatropine-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Application Notes and Protocols for the Analytical Identification of Homatropine Hydrochloride

Introduction

Homatropine hydrochloride is an anticholinergic drug used as a cycloplegic and mydriatic agent in ophthalmology. As with any pharmaceutical compound, rigorous analytical testing is crucial to ensure its identity, purity, and quality. This document provides detailed application notes and protocols for various analytical techniques employed in the identification and characterization of this compound. These methods are essential for researchers, scientists, and professionals involved in drug development and quality control.

The primary analytical techniques covered in this document include spectroscopic methods such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly in pharmaceutical formulations like eye drops. The method relies on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its aromatic phenyl group.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~242 nm | [1] |

| Application | Assay of Homatropine Hydrobromide Ophthalmic Solution | [1] |

Experimental Protocol: Assay of Homatropine Hydrobromide Ophthalmic Solution

This protocol is based on the United States Pharmacopeia (USP) monograph for Homatropine Hydrobromide Ophthalmic Solution.[1]

Objective: To determine the concentration of Homatropine hydrobromide in an ophthalmic solution.

Materials:

-

Homatropine Hydrobromide Reference Standard (RS)

-

Ophthalmic solution sample containing Homatropine hydrobromide

-

Sodium hydroxide solution (1 in 100)

-

Ceric sulfate solution (approximately 0.2 M in diluted sulfuric acid)

-

Isooctane

-

Water (deionized or distilled)

-

Glass-stoppered, 40-mL centrifuge tubes

-

Water bath

-

Mechanical shaker

-

UV-Vis Spectrophotometer

Procedure:

-

Standard Preparation:

-

Accurately weigh about 50 mg of USP Homatropine Hydrobromide RS.

-

Dissolve it in water in a 100-mL volumetric flask and dilute to volume with water.

-